

# Comparative Efficacy of GSK3326595 and Other PRMT5 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3326595 |           |
| Cat. No.:            | B10829419  | Get Quote |

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its role in regulating numerous cellular processes critical for cancer cell proliferation and survival.[1] Inhibition of PRMT5 represents a promising strategy, leading to the development of several small molecule inhibitors.[2] This guide provides a comparative overview of the efficacy of **GSK3326595**, a first-generation PRMT5 inhibitor, against other notable inhibitors in clinical development, supported by available experimental data.

## **Mechanism of Action: A Tale of Two Strategies**

PRMT5 inhibitors can be broadly categorized into two main classes based on their mechanism of action, which dictates their therapeutic window and target patient population.

- First-Generation (MTAP-Independent) Inhibitors: These agents, including GSK3326595,
  JNJ-64619178, and PRT811, directly bind to and inhibit PRMT5 activity in both normal and
  cancerous cells, irrespective of their MTAP (methylthioadenosine phosphorylase) gene
  status.[1] GSK3326595 is a selective and reversible inhibitor that binds to the substrate
  recognition site of PRMT5, thereby blocking its methyltransferase activity.[3][4] This inhibition
  can affect mRNA splicing and upregulate tumor suppressor functions.[5]
- Second-Generation (MTA-Cooperative) Inhibitors: This newer class of inhibitors, such as
  AMG 193 and MRTX1719, are designed to selectively target cancer cells with MTAP gene
  deletion.[1] MTAP deletion, which occurs in approximately 10-15% of solid tumors, leads to
  the accumulation of the metabolite methylthioadenosine (MTA).[6][7] These inhibitors exhibit
  "MTA-cooperativity," meaning they preferentially bind to and inhibit the PRMT5-MTA



complex, thus achieving synthetic lethality by selectively killing MTAP-deficient tumor cells while sparing normal, MTAP-proficient cells.[1][7][8] This targeted approach is expected to offer a wider therapeutic index and reduced toxicity compared to first-generation inhibitors.[7]

## Clinical Efficacy: A Head-to-Head Comparison

The clinical development of PRMT5 inhibitors has yielded varied results across different tumor types. While early trials have shown promise, the efficacy of these agents, particularly as monotherapies, continues to be explored.

**GSK3326595** demonstrated modest single-agent activity in early clinical trials. In the METEOR-1 phase 1 study, confirmed partial responses (PRs) were observed in patients with adenoid cystic carcinoma (ACC) and estrogen receptor (ER)-positive breast cancer.[9] In patients with non-Hodgkin lymphoma (NHL), an overall response rate (ORR) of 10% was noted, including two complete responses (CRs).[9] However, in a study focused on myeloid neoplasms, **GSK3326595** showed limited clinical activity.[10] The clinical development of **GSK3326595** has since been discontinued.

JNJ-64619178, another first-generation inhibitor, also showed preliminary antitumor activity, particularly in ACC. In a phase 1 study, the ORR in patients with ACC was 11.5%, with a median progression-free survival of 19.1 months.[11][12] The overall ORR across all tumor types in the study was 5.6%.[11][12]

PF-06939999 demonstrated objective tumor responses in a phase 1 study in patients with head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC). [13][14][15]

PRT811, a brain-penetrant PRMT5 inhibitor, has shown encouraging signals in difficult-to-treat cancers. In a phase 1 trial, two complete responses were observed in patients with IDH-mutant high-grade glioma.[16][17] In patients with uveal melanoma harboring a splicing factor mutation, a partial response was also noted.[16][17]

AMG 193, a second-generation MTA-cooperative inhibitor, has shown promising antitumor activity in patients with MTAP-deleted solid tumors. In a phase 1 dose-escalation study, an ORR of 21.4% was observed in efficacy-assessable patients treated at active and tolerable



doses.[6][18] Responses were seen across eight different tumor types, including NSCLC, pancreatic adenocarcinoma, and biliary tract cancer.[6][18]

MRTX1719, another MTA-cooperative inhibitor, has demonstrated potent and selective inhibition of PRMT5 in MTAP-deleted cells in preclinical models, leading to tumor regression. [19][20] Early clinical data suggests that MRTX1719 is a promising agent for patients with CDKN2A/MTAP-deleted cancers.[21]

## **Quantitative Data Summary**

The following tables summarize the efficacy and safety data from key clinical trials of **GSK3326595** and other PRMT5 inhibitors.

Table 1: Comparative Clinical Efficacy of PRMT5 Inhibitors



| Inhibitor                                | Trial                | Patient<br>Populatio<br>n            | N                                    | Overall<br>Respons<br>e Rate<br>(ORR) | Complete<br>Respons<br>e (CR) | Partial<br>Response<br>(PR) |
|------------------------------------------|----------------------|--------------------------------------|--------------------------------------|---------------------------------------|-------------------------------|-----------------------------|
| GSK33265<br>95                           | METEOR-              | Solid<br>Tumors &<br>NHL             | 218                                  | -                                     | 2 (NHL)                       | 3 (Solid<br>Tumors)         |
| Study<br>208809                          | Myeloid<br>Neoplasms | 30                                   | 17%<br>(Clinical<br>Benefit<br>Rate) | 1 (marrow<br>CR)                      | -                             |                             |
| JNJ-<br>64619178                         | Phase 1              | Advanced<br>Solid<br>Tumors &<br>NHL | 90                                   | 5.6%                                  | -                             | 5                           |
| Adenoid Cystic Carcinoma (ACC)           | 26                   | 11.5%                                | -                                    | 3                                     |                               |                             |
| PF-<br>06939999                          | Phase 1              | Advanced<br>Solid<br>Tumors          | 28                                   | 7.1%<br>(2/28)                        | -                             | 2 (1<br>HNSCC, 1<br>NSCLC)  |
| PRT811                                   | Phase 1              | IDH-mutant<br>Glioma                 | 16                                   | 12.5%                                 | 2                             | 1<br>(unconfirm<br>ed)      |
| Splicing-<br>mutant<br>Uveal<br>Melanoma | 10                   | 10%                                  | -                                    | 1                                     |                               |                             |
| AMG 193                                  | Phase 1              | MTAP-<br>deleted<br>Solid<br>Tumors  | 42                                   | 21.4%                                 | -                             | 9                           |



Table 2: Comparative Safety Profile of PRMT5 Inhibitors (Common Treatment-Related Adverse Events)

| Inhibitor    | Most Common Treatment-<br>Related Adverse Events<br>(Any Grade) | Common Grade ≥3<br>Treatment-Related Adverse<br>Events                  |
|--------------|-----------------------------------------------------------------|-------------------------------------------------------------------------|
| GSK3326595   | Fatigue, Anemia, Nausea,<br>Alopecia, Dysgeusia                 | Anemia, Thrombocytopenia,<br>Neutropenia, Fatigue                       |
| JNJ-64619178 | Thrombocytopenia                                                | Thrombocytopenia (Dose-<br>Limiting Toxicity)                           |
| PF-06939999  | Anemia, Thrombocytopenia,<br>Dysgeusia, Nausea                  | Anemia, Thrombocytopenia,<br>Neutropenia                                |
| PRT811       | Nausea, Vomiting, Fatigue,<br>Constipation,<br>Thrombocytopenia | Thrombocytopenia, Anemia,<br>Fatigue                                    |
| AMG 193      | Nausea, Fatigue, Vomiting                                       | Nausea, Vomiting, Fatigue,<br>Hypersensitivity Reaction,<br>Hypokalemia |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key studies of **GSK3326595** and a comparator, JNJ-64619178.

## **METEOR-1 Trial (GSK3326595)**

- Study Design: A phase 1, first-in-human, open-label, multicenter study (NCT02783300) with three parts: dose escalation (Part 1), dose expansion (Part 2), and combination with pembrolizumab (Part 3).[22]
- Patient Population: Adult patients with advanced metastatic solid tumors or non-Hodgkin lymphoma who had relapsed/refractory disease or no standard of care.[9] Patients were required to have adequate organ function and an ECOG performance status of 0 or 1.[9]



- Treatment: GSK3326595 was administered orally once or twice daily. The recommended phase 2 dose (RP2D) was determined to be 400 mg once daily.
- Objectives: The primary objectives of Part 1 were to determine the RP2D, assess safety, and evaluate preliminary clinical activity.[22] Part 2 further evaluated clinical activity and safety in disease-specific expansion cohorts.[9]
- Assessments: Safety was assessed by monitoring adverse events. Efficacy was evaluated
  by Overall Response Rate (ORR) and Duration of Response (DOR) based on RECIST v1.1
  or relevant lymphoma criteria.[9] Pharmacokinetics and pharmacodynamics (target
  engagement) were also assessed.

#### **Phase 1 Trial of JNJ-64619178**

- Study Design: A phase 1, first-in-human, open-label, multicenter study (NCT03573310).[23]
- Patient Population: Adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas with measurable disease.[12]
- Treatment: JNJ-64619178 was administered orally on two different schedules: 14 days on, 7 days off (Schedule A) or continuously in a 21-day cycle (Schedule B).[12]
- Objectives: The primary objective was to evaluate safety and identify the recommended Phase 2 dose (RP2D).[23] Secondary objectives included assessing pharmacokinetics, pharmacodynamics, and preliminary antitumor activity (ORR, clinical benefit rate, duration of response).[12]
- Assessments: Safety was evaluated through the assessment of dose-limiting toxicities and adverse events.[12] Pharmacokinetics were analyzed, and target engagement was measured by plasma symmetric dimethylarginine (sDMA).[12] Efficacy was assessed based on RECIST v1.1.[12]

# Visualizing the Science Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate key concepts related to PRMT5 inhibition.







Click to download full resolution via product page

Synthetic lethality of PRMT5 inhibition in MTAP-deficient cancer cells.





Click to download full resolution via product page

A simplified workflow for a Phase 1 dose-escalation and expansion clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. onclive.com [onclive.com]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onclive.com [onclive.com]
- 10. Pathos Al Acquires Brain-Penetrant PRMT5 Inhibitor for Precision Cancer Therapy [biopharmatrend.com]
- 11. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. contractpharma.com [contractpharma.com]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]



- 22. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. citedrive.com [citedrive.com]
- To cite this document: BenchChem. [Comparative Efficacy of GSK3326595 and Other PRMT5 Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829419#gsk3326595-versus-other-prmt5-inhibitors-in-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com